molecular formula C11H24NO2PS B14295328 O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate CAS No. 112919-76-3

O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate

Cat. No.: B14295328
CAS No.: 112919-76-3
M. Wt: 265.35 g/mol
InChI Key: YZTIECTXUKOCCI-UHFFFAOYSA-N
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Description

O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperidine ring, an ethyl group, a propyl group, and a methylphosphonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding phosphine oxides.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonothioate derivatives with different functional groups.

Scientific Research Applications

O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate include other organophosphorus compounds with piperidine rings, such as:

  • Piperidine derivatives with different alkyl groups.
  • Phosphonothioate compounds with varying substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

112919-76-3

Molecular Formula

C11H24NO2PS

Molecular Weight

265.35 g/mol

IUPAC Name

methyl-(2-piperidin-1-ylethoxy)-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H24NO2PS/c1-3-10-13-15(2,16)14-11-9-12-7-5-4-6-8-12/h3-11H2,1-2H3

InChI Key

YZTIECTXUKOCCI-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(C)OCCN1CCCCC1

Origin of Product

United States

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